Technical Whitepaper: Physicochemical Profiling and Application of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in Asymmetric Synthesis
Technical Whitepaper: Physicochemical Profiling and Application of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in Asymmetric Synthesis
Executive Summary
(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (CAS: 26549-21-3), frequently abbreviated as (S,S)-(+)-DDB, is a highly privileged, C2-symmetric chiral diamine ligand[1]. Featuring a flexible butane backbone substituted with two methoxy and two terminal dimethylamino groups, (S,S)-(+)-DDB acts as a powerful tetradentate chelating agent. It is predominantly utilized in advanced asymmetric synthesis, most notably in the helix-sense-selective anionic polymerization of bulky methacrylates[2]. This guide provides a rigorous analysis of its physical properties, thermodynamic solubility profile, and a field-proven methodology for its application in polymer chemistry.
Physicochemical Properties & Structural Analysis
The efficacy of (S,S)-(+)-DDB as a chiral ligand is intrinsically linked to its physical and structural properties. The molecule possesses two chiral centers at the C2 and C3 positions. The electron-rich nitrogen and oxygen atoms serve as Lewis bases, enabling tight coordination with organometallic cations (such as Li⁺ or Zn²⁺)[3].
Table 1: Quantitative Physicochemical Data of (S,S)-(+)-DDB
| Property | Value | Test Condition / Reference |
| Molecular Formula | C₁₀H₂₄N₂O₂ | Computed[1] |
| Molecular Weight | 204.31 g/mol | Standard Atomic Weights[1] |
| Appearance | Colorless to light yellow liquid | Visual Inspection[4] |
| Density | 0.90 g/mL | At 20 °C[4] |
| Boiling Point | 122 °C | Literature Value[4] |
| Refractive Index | n20/D = 1.43 | At 20 °C[4] |
| Optical Rotation | [α]20/D = +10.5° | Neat[4] |
| Flash Point | ~71 °C | Calculated[5] |
Solubility Profile & Thermodynamic Behavior
Understanding the solubility profile of (S,S)-(+)-DDB is critical for reaction engineering, as the choice of solvent directly dictates the tightness of the organometallic ion pair during asymmetric induction[6].
Table 2: Solvent Compatibility and Mechanistic Rationale
| Solvent Class | Example Solvents | Solubility | Mechanistic Causality |
| Aqueous | Water | Poor | The highly aliphatic butane backbone and four terminal methyl groups create a hydrophobic shield, preventing efficient hydration[7]. |
| Non-Polar Aromatic | Toluene, Benzene | Excellent | Hydrophobic interactions dominate. Toluene is the preferred solvent for DDB-mediated polymerization because it maintains a tight ligand-metal ion pair, maximizing chiral induction[6]. |
| Polar Aprotic | THF, Dichloromethane | Excellent | The methoxy (-OCH₃) and tertiary amine (-N(CH₃)₂) groups act as strong hydrogen-bond acceptors, facilitating rapid solvation[7]. |
| Non-Polar Aliphatic | Hexane, Heptane | Good | Alkyl chains promote miscibility via London dispersion forces, useful for precipitating highly polar byproducts. |
Causality Insight: In asymmetric anionic polymerizations, using a polar solvent like THF disrupts the chiral environment because the solvent molecules competitively solvate the lithium cation, separating the ion pair. Conversely, non-polar solvents like toluene force the lithium cation to remain tightly chelated within the (S,S)-(+)-DDB chiral pocket, ensuring that the incoming monomer is subjected to strict stereochemical control[6].
Application Workflow: Helix-Sense-Selective Polymerization
The most authoritative application of (S,S)-(+)-DDB is its use as a chiral ligand in the asymmetric anionic polymerization of triphenylmethyl methacrylate (TrMA) to produce single-handed helical polymers[2]. The steric bulk of the trityl group forces the polymer backbone into a helix, while the (S,S)-(+)-DDB/Lithium complex dictates the specific screw-sense (right- or left-handed)[3].
Step-by-Step Methodology
Step 1: Reagent Purification (Critical Pre-requisite) Action: Distill toluene over sodium/benzophenone under argon. Distill (S,S)-(+)-DDB over calcium hydride. Causality: Anionic initiators are highly nucleophilic and basic. Trace moisture or protic impurities will instantly quench the active carbanion, terminating the polymerization and destroying the catalyst.
Step 2: Chiral Initiator Complexation Action: In a flame-dried Schlenk flask under argon, combine 9-fluorenyllithium (FlLi) or N,N'-diphenylethylenediamine monolithium amide (DPEDA-Li) with a slight molar excess of (S,S)-(+)-DDB in anhydrous toluene at -78 °C[3]. Causality: The low temperature freezes out dynamic conformational rotations of the ligand, locking the tetradentate (S,S)-(+)-DDB into a rigid, highly asymmetric chelate ring around the lithium cation.
Step 3: Asymmetric Propagation Action: Slowly inject the TrMA monomer into the -78 °C solution. Allow the reaction to proceed for 24 hours. Causality: As the monomer approaches the propagating chain end, the chiral DDB-Li pocket sterically blocks one enantioface of the monomer. The continuous addition of bulky monomers forces the backbone to twist into a stable, one-handed helical conformation to minimize steric strain[2].
Step 4: Quenching and Isolation Action: Terminate the living polymer by injecting a small volume of methanolic HCl. Precipitate the polymer by pouring the toluene mixture into a large excess of methanol. Filter and dry under vacuum.
Step 5: System Validation (Self-Validating Step) Action: Dissolve a fraction of the isolated poly(TrMA) in THF and measure its specific optical rotation ([α]D) using a polarimeter. Causality: A successful helix-sense-selective polymerization will yield a polymer with a massive optical rotation (e.g., > +300°). If the rotation is near zero, it indicates that the chiral complex was disrupted (likely by moisture or improper solvent polarity), thereby validating the integrity of the anhydrous workflow[2].
Workflow Visualization
Workflow for (S,S)-(+)-DDB mediated helix-sense-selective anionic polymerization.
Safety, Handling, and Storage Protocols
To maintain the enantiomeric purity and chemical stability of (S,S)-(+)-DDB, strict storage conditions must be adhered to:
-
Storage: Store at 2 - 8 °C (refrigerated) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen)[4]. Exposure to air or light can cause slow oxidation of the amine groups.
-
Hazards: The compound is a combustible liquid (Flash Point ~71 °C) and causes skin and serious eye irritation[5].
-
PPE: Handling requires standard laboratory PPE, including nitrile gloves, safety goggles, and operation within a certified fume hood to prevent inhalation of vapors[5].
References
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PubChem. "(2S,3S)-2,3-Dimethoxy-N1,N1,N4,N4-tetramethyl-1,4-butanediamine". National Institutes of Health.1
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Chem-Impex. "(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane". 4
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TCI Chemicals. "SAFETY DATA SHEET: (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane". 5
-
ResearchGate. "Optically active poly(diphenyl-2-pyridylmethyl methacrylate): Asymmetric synthesis, stability of helix, and chiral recognition ability". 3
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National Institute of Informatics (NII). "Helix-Sense-Selective Copolymerization of Triphenylmethyl Methacrylate with Chiral 2-Isopropenyl-4-phenyl-2-oxazoline". 6
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ACS Publications. "Helical Polymers: Synthesis, Structures, and Functions | Chemical Reviews".2
Sources
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